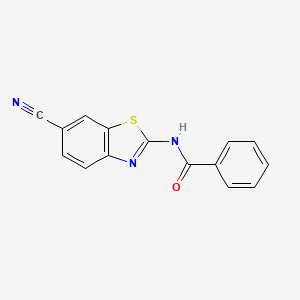

N-(6-cyano-1,3-benzothiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-cyano-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS/c16-9-10-6-7-12-13(8-10)20-15(17-12)18-14(19)11-4-2-1-3-5-11/h1-8H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIJLKRBZAQWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological and Biological Evaluation of N 6 Cyano 1,3 Benzothiazol 2 Yl Benzamide

Anticonvulsant Activity Assessment in Preclinical Models

The evaluation of novel compounds for anticonvulsant activity is a critical step in the development of new therapies for epilepsy. Preclinical screening in animal models provides initial indications of a compound's potential efficacy. For benzothiazole (B30560) derivatives, two standard and widely utilized models are the Maximal Electroshock Seizure (MES) test and the Subcutaneous Pentylenetetrazole (scPTZ) screen. These tests help to identify compounds that may be effective against generalized tonic-clonic seizures and absence seizures, respectively.

While specific experimental data for N-(6-cyano-1,3-benzothiazol-2-yl)benzamide in these models is not publicly available, the following sections describe the standard procedures and the nature of the data that would be generated from such evaluations, based on studies of other related benzothiazole compounds. nih.govresearchgate.net

The MES test is a primary screening model for identifying potential anticonvulsant agents effective against generalized tonic-clonic seizures. nih.gov In this assay, a maximal seizure is induced in rodents by a brief electrical stimulus. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is the primary endpoint.

Illustrative Data Table for MES Screen:

| Compound | Dose (mg/kg) | Protection against MES-induced Seizures (%) |

| Vehicle Control | - | 0 |

| This compound | [Dose 1] | [Result 1] |

| This compound | [Dose 2] | [Result 2] |

| This compound | [Dose 3] | [Result 3] |

| Phenytoin (B1677684) (Standard) | [Std. Dose] | 100 |

This table is illustrative and does not represent actual experimental data for this compound.

The scPTZ screen is employed to identify compounds that may be effective against myoclonic and absence seizures. Pentylenetetrazole, a central nervous system stimulant, is administered subcutaneously to induce clonic seizures. The endpoint is the ability of the test compound to prevent or delay the onset of these seizures. nih.gov

Illustrative Data Table for scPTZ Screen:

| Compound | Dose (mg/kg) | Protection against scPTZ-induced Seizures (%) |

| Vehicle Control | - | 0 |

| This compound | [Dose 1] | [Result 1] |

| This compound | [Dose 2] | [Result 2] |

| This compound | [Dose 3] | [Result 3] |

| Ethosuximide (B1671622) (Standard) | [Std. Dose] | 100 |

This table is illustrative and does not represent actual experimental data for this compound.

A crucial aspect of preclinical evaluation is the comparison of the test compound's activity with that of established anticonvulsant drugs. This comparative analysis helps to position the novel compound in terms of potency and potential clinical utility. Standard drugs for comparison often include phenytoin and carbamazepine (B1668303) for MES activity, and ethosuximide or valproate for scPTZ activity.

Antidiabetic Potential: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Beyond neurological applications, benzothiazole derivatives have been investigated for their potential in treating metabolic disorders, such as type 2 diabetes. annalsofrscb.ronih.gov A key target in this area is the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). This enzyme is primarily responsible for the conversion of inactive cortisone (B1669442) to active cortisol in key metabolic tissues like the liver and adipose tissue. nih.govbath.ac.uk Inhibition of 11β-HSD1 is considered a promising therapeutic strategy for lowering glucocorticoid levels in these tissues, thereby improving insulin (B600854) sensitivity and glucose metabolism. nih.govnih.gov

While direct studies on this compound's effect on 11β-HSD1 are not available, the following sections outline the standard assays used to evaluate such activity for related benzothiazole compounds. nih.govproquest.com

The initial assessment of a compound's potential to inhibit 11β-HSD1 is conducted through in vitro enzymatic assays. These assays typically utilize human or rodent liver microsomes, which are rich in the 11β-HSD1 enzyme. The ability of the test compound to inhibit the conversion of a substrate (e.g., cortisone) to its product (cortisol) is measured. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays. nih.govproquest.com

Illustrative Data Table for In Vitro 11β-HSD1 Inhibition:

| Compound | Concentration (µM) | Inhibition of 11β-HSD1 Activity (%) | IC50 (µM) |

| This compound | [Conc. 1] | [Result 1] | [IC50 Value] |

| This compound | [Conc. 2] | [Result 2] | |

| This compound | [Conc. 3] | [Result 3] | |

| Known Inhibitor (e.g., Carbenoxolone) | [Std. Conc.] | [Std. Result] | [Std. IC50] |

This table is illustrative and does not represent actual experimental data for this compound.

Following promising in vitro results, the antidiabetic efficacy of a compound is evaluated in animal models of type 2 diabetes, such as diet-induced obese mice or genetically diabetic models (e.g., db/db mice). nih.govmdpi.com These studies assess the compound's ability to improve glycemic control and other metabolic parameters after oral administration. Key endpoints often include measurements of blood glucose levels, insulin levels, and glucose tolerance. mdpi.comijmrset.com

Illustrative Data Table for In Vivo Antidiabetic Activity:

| Treatment Group | Fasting Blood Glucose (mg/dL) | Oral Glucose Tolerance Test (AUC) |

| Vehicle Control | [Value] | [Value] |

| This compound | [Value] | [Value] |

| Metformin (Standard) | [Value] | [Value] |

This table is illustrative and does not represent actual experimental data for this compound. AUC refers to the Area Under the Curve.

Investigation of Anticancer Properties

The benzothiazole nucleus is a significant scaffold in medicinal chemistry, with many of its derivatives demonstrating promising biological activities, including antitumor effects. nih.govresearchgate.net The compound this compound belongs to a class of molecules that has been the subject of extensive research for novel anticancer agents. researchgate.net The anticancer potential of these compounds is often attributed to their ability to induce apoptosis, a form of programmed cell death, in tumor cells. researchgate.netnih.gov

Derivatives of N-1,3-benzothiazol-2-ylbenzamide have been evaluated for their antiproliferative activity against various human cancer cell lines. researchgate.net Studies on a series of these compounds revealed significant inhibitory effects on the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cells. researchgate.net Many of the tested derivatives in this class displayed potent inhibitory activity, with IC₅₀ values below 10 µM against these selected cell lines. researchgate.net

The broader class of benzothiazole derivatives has shown cytotoxic properties against a range of other cancer cell lines as well. For instance, different substituted benzothiazoles have demonstrated antiproliferative and cytotoxic effects against pancreatic cancer cells, glioma cells, and cervical cancer cells. nih.govturkjps.org Furthermore, newly synthesized benzothiazole derivatives have been tested on human lung cancer cell lines, including A549, HCC827, and NCI-H358, where they proved to have potential antitumor activity and a high capacity to halt cell proliferation. irb.hr

In Vitro Cytotoxicity of N-1,3-Benzothiazol-2-ylbenzamide Derivatives

| Cancer Cell Line | Cell Type | Observed Activity | Reference |

|---|---|---|---|

| HepG2 | Human Liver Hepatocellular Carcinoma | Prominent inhibitory effect, with IC₅₀ values often below 10 µM for the derivative series. | researchgate.net |

| MCF-7 | Human Breast Cancer | Significant inhibitory effect, with IC₅₀ values often below 10 µM for the derivative series. | researchgate.net |

| A549, HCC827, NCI-H358 | Human Lung Cancer | Benzothiazole derivatives showed potential to stop cell proliferation. | irb.hr |

Human Glutathione (B108866) S-transferase P1-1 (hGSTP1-1) is an enzyme that is overexpressed in numerous human tumors and is implicated in the development of resistance to various anticancer drugs, making it a key target in cancer therapy. nih.gov A study involving a series of 12 benzothiazole derivatives identified two lead compounds with significant in vitro inhibitory activity against hGSTP1-1, comparable to the reference drug etoposide. nih.gov

The mechanism of action for these benzothiazole inhibitors involves binding to the H-site of the hGSTP1-1 enzyme. nih.gov Research indicates that for effective interaction with the active site residue Tyr108, a hydrophobic group at the para position of the benzamide's phenyl ring is important, as it reduces the electron density at the phenyl ring. nih.gov This structural insight is crucial for the rational design of more potent inhibitors based on the N-(1,3-benzothiazol-2-yl)benzamide scaffold. nih.gov

Inhibitory Activity of Benzothiazole Derivatives against hGSTP1-1

| Target Enzyme | Compound Class | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| Human Glutathione S-transferase P1-1 (hGSTP1-1) | 2-substituted benzothiazoles | Two lead compounds identified with inhibitory activity comparable to etoposide. | Binds to the H-site of the enzyme, interacting with Tyr108. | nih.gov |

Other Noteworthy Biological Activities

Fatty acid amide hydrolase (FAAH) is a membrane-bound enzyme responsible for the breakdown of endocannabinoids, such as anandamide, and other related signaling lipids. nih.govaccurateclinic.com The inhibition of FAAH leads to increased levels of these endogenous lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the side effects associated with direct cannabinoid receptor agonists. nih.govnih.gov This makes FAAH a highly attractive therapeutic target for pain, inflammation, and various central nervous system disorders. nih.govaccurateclinic.com Given the therapeutic potential of FAAH inhibitors, various chemical scaffolds are being explored for this activity. mdpi.commdpi.com The N-(1,3-benzothiazol-2-yl)benzamide structure represents a class of compounds that could be evaluated for potential FAAH inhibitory activity as part of broader screening efforts for new therapeutic agents.

Chronic inflammation is linked to a variety of diseases, including cancer. nih.govnih.gov Benzothiazole and its derivatives have been recognized as an important class of compounds possessing a wide spectrum of biological activities, including anti-inflammatory properties. nih.gov The anti-inflammatory effects of some benzothiazole derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, similar to the mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Furthermore, the anti-inflammatory and anticancer properties of these compounds can be interconnected. For example, some 2-substituted benzothiazole compounds have been shown to target the NF-κB/COX-2/iNOS pathways in hepatocellular carcinoma cells, which are critical in modulating inflammatory processes. nih.govturkjps.org Additionally, the pharmacological inhibition of FAAH, a potential target for this class of compounds, is known to produce a distinct anti-inflammatory phenotype, further suggesting the potential for this compound and related molecules to possess anti-inflammatory effects. nih.govmdpi.com

The benzothiazole nucleus is a core structure in many compounds investigated for antimicrobial and antimalarial properties. nih.govresearchgate.net

Antimalarial Activity: The increasing resistance of Plasmodium falciparum, the parasite responsible for malaria, necessitates the search for new drugs. researchgate.net Studies on 2-substituted 6-nitro- and 6-amino-benzothiazoles have demonstrated specific antimalarial properties. Certain derivatives were found to be active against all stages of the parasite in vitro and also showed efficacy in reducing parasitemia in vivo, making this scaffold a promising starting point for further antimalarial drug development. researchgate.net

Antimicrobial Activity: Various derivatives of benzothiazole have been synthesized and screened for activity against a range of pathogens. For example, N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives showed moderate to good inhibition against Gram-positive and Gram-negative bacteria as well as several fungal strains. nih.gov Similarly, other studies on 2-acetamido substituted benzothiazoles have identified compounds with significant antibacterial and antifungal potential, suggesting that the benzothiazole framework linked to other moieties can serve as a promising lead for novel antimicrobial agents. nih.gov

Neurodegenerative Disorder Research Applications

Following a comprehensive review of scientific literature, no specific preclinical research findings concerning the application of this compound in the context of neurodegenerative disorders were identified. Studies detailing its efficacy, mechanism of action, or potential as a therapeutic agent for conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, or amyotrophic lateral sclerosis are not available in the public domain.

While the broader class of benzothiazole derivatives has been a subject of interest in neurodegenerative disease research, with some compounds showing activities such as inhibition of protein aggregation or neuroprotective effects, these findings are not directly attributable to this compound. The explicit focus of this article is solely on the named compound, and therefore, data from other related but structurally distinct molecules cannot be included.

Consequently, there are no detailed research findings or data tables to present for this specific area of investigation for this compound.

Mechanistic Insights into the Biological Actions of N 6 Cyano 1,3 Benzothiazol 2 Yl Benzamide

Molecular Targets and Binding Interactions

The biological effects of a compound are intrinsically linked to its interactions with specific molecular targets within the cell. For the N-1,3-benzothiazol-2-ylbenzamide scaffold, research has suggested potential interactions with various enzymes and cellular pathways.

Enzyme Inhibition Mechanisms

While direct inhibitory activity of N-(6-cyano-1,3-benzothiazol-2-yl)benzamide on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), fatty acid amide hydrolase (FAAH), or human glutathione (B108866) S-transferase P1-1 (hGSTP1-1) is not extensively documented, studies on structurally related benzothiazole (B30560) derivatives have indicated potential for enzyme modulation. The benzothiazole nucleus is a common feature in various enzyme inhibitors, suggesting that derivatives such as this compound could exhibit inhibitory effects on certain enzymes, though specific targets and mechanisms remain to be elucidated.

Receptor Binding Modalities and Allosteric Modulation

The interaction of this compound with specific cellular receptors has not been a primary focus of published research. Consequently, its receptor binding profile and any potential for allosteric modulation are not well-defined. The benzothiazole scaffold is present in molecules that can interact with a variety of receptors, but specific data for the 6-cyano derivative is not currently available.

Interactions with Cellular Pathways and Signaling Cascades

The broader class of benzothiazole-containing compounds has been shown to influence various cellular signaling cascades, often leading to downstream effects on cell fate. The specific pathways modulated by this compound are yet to be fully characterized. However, based on the activities of related compounds, it is plausible that it could impact pathways involved in cell survival, proliferation, and apoptosis.

Cellular Mechanisms of Action

The ultimate biological impact of a compound is manifested through its effects on cellular processes. Research on N-1,3-benzothiazol-2-ylbenzamide derivatives has provided some understanding of their cellular mechanisms of action, particularly in the context of cancer cell biology.

Impact on Cellular Proliferation and Apoptosis Pathways

A notable area of investigation for N-1,3-benzothiazol-2-ylbenzamide derivatives has been their antiproliferative and pro-apoptotic effects. A study evaluating a series of these compounds demonstrated significant inhibitory effects on the growth of human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov Certain derivatives within this series were found to be potent inducers of apoptosis, particularly in MCF-7 cells. nih.gov

The pro-apoptotic mechanism of this class of compounds is of significant interest. Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The ability of certain N-1,3-benzothiazol-2-ylbenzamides to trigger this process in cancer cells highlights their therapeutic potential. While the precise molecular triggers within the apoptotic cascade initiated by this compound are not yet detailed, the activity of its structural analogs suggests this is a key area for future investigation.

The following table summarizes the antiproliferative activity of a selection of N-1,3-benzothiazol-2-ylbenzamide derivatives against two cancer cell lines, as reported in a key study. nih.gov

| Compound | Cell Line | % Inhibition (at 10 µM) |

| 1a | HepG2 | 34 ± 3 |

| MCF-7 | 20 ± 1 | |

| 1b | HepG2 | 70 ± 1 |

| MCF-7 | 24 ± 2 | |

| 1c | HepG2 | 52 ± 3 |

| MCF-7 | 26 ± 15 | |

| 1f | HepG2 | 70 ± 2 |

| MCF-7 | 57 ± 2 | |

| 1i | HepG2 | 77 ± 1 |

| MCF-7 | 47 ± 3 | |

| 1k | HepG2 | 74 ± 2 |

| MCF-7 | 74 ± 7 |

Modulation of Gene Expression and Protein Synthesis

The effects of this compound on global gene expression and protein synthesis remain an area for future research. It is plausible that its influence on cellular processes such as proliferation and apoptosis is underpinned by changes in the expression of key regulatory genes and the subsequent synthesis of proteins that control these events. However, specific data from transcriptomic or proteomic analyses are not currently available for this compound.

Research on Cellular Uptake and Intracellular Localization of this compound Remains Undisclosed

Detailed scientific information regarding the cellular uptake and subsequent intracellular localization of the chemical compound this compound is not available in the public domain based on current research.

While the broader class of benzamides has been subject to various biological investigations, specific studies elucidating the mechanistic pathways by which this compound enters cells and where it accumulates within the cellular environment have not been published. Consequently, there is no empirical data to construct a detailed analysis or data table on this specific topic.

The absence of such research for this compound means that key questions about its bioavailability at the cellular level, its potential molecular targets within the cell, and the factors that may govern its cellular transport remain unanswered. Further investigation is required to characterize these crucial aspects of its biological activity.

Structure Activity Relationship Sar Studies of N 6 Cyano 1,3 Benzothiazol 2 Yl Benzamide Analogues

Systematic Structural Modifications on the Benzothiazole (B30560) Ring

The benzothiazole core is a key pharmacophore, and alterations to this bicyclic system, particularly at position 6 and within the thiazole (B1198619) ring itself, have profound effects on the molecule's activity.

Influence of Substitutions at Position 6 (e.g., Cyano Group Significance)

Substitutions on the benzene (B151609) ring portion of the benzothiazole nucleus, especially at the C-6 position, are pivotal in modulating biological activity. rsc.org The 6-cyano group, in particular, is noted for its positive influence on the bioactivity of various heterocyclic compounds. nih.gov As a potent electron-withdrawing group, the cyano moiety can significantly alter the electronic distribution of the benzothiazole ring system, which can enhance interactions with biological targets.

Comparative studies involving different substituents at the 6-position have provided a clearer understanding of the SAR at this site. For example, research on 2-aminobenzothiazoles has shown that introducing other electron-withdrawing groups such as chloro (Cl) or nitro (NO₂) at position 6 can also lead to potent biological activity. nih.gov In one study on anticonvulsant agents, compounds with electron-withdrawing groups like Cl, F, or NO₂ in the benzothiazole ring were found to be more active. nih.gov Conversely, electron-donating groups at this position can have varied effects depending on the specific biological target. The literature indicates that substitutions at both the C-2 and C-6 positions of the benzothiazole ring are frequently responsible for a wide array of pharmacological activities. rsc.org

The data below illustrates how different substituents at the 6-position of the benzothiazole ring can influence the anti-proliferative activity of certain analogue series.

| Compound Analogue Series | Substituent at Position 6 | Observed Activity Trend | Reference |

|---|---|---|---|

| Pyrimidine Benzothiazoles | Cyano (CN) | Potent activity against multiple cancer cell lines. | mdpi.com |

| 2-Aminobenzothiazoles | Nitro (NO₂) | High anti-inflammatory activity observed in derivatives. | nih.gov |

| Anticonvulsant Benzothiazoles | Chloro (Cl) | Enhanced anticonvulsant effect. | nih.gov |

| S1P1 Receptor Agonists | Hydrophobic Tail | Successful accommodation and high fit values in pharmacophore models. | researchgate.net |

Effects of Alterations to the Thiazole Heterocycle

While modifications to the benzene portion of the benzothiazole are common, alterations to the thiazole heterocycle itself are less explored but equally significant. Such changes involve the bioisosteric replacement of the thiazole ring to gauge the structural tolerance at this part of the molecule. Bioisosterism, the substitution of one atom or group with another that has similar physical and chemical properties, is a key strategy in drug design.

Modifications of the Benzamide (B126) Moiety

The benzamide portion of the molecule provides another critical area for structural modification, including substitutions on its phenyl ring and changes to the connecting amide linker.

Impact of Substitutions on the Phenyl Ring of the Benzamide

The substitution pattern on the phenyl ring of the benzamide group dramatically influences the compound's potency. A general trend observed across multiple studies is that the introduction of electron-withdrawing substituents enhances activity. In a study of phenylacetamide derivatives of benzothiazole, analogues bearing halogens (Cl, F), nitro (NO₂), or trifluoromethyl (CF₃) groups on the phenyl ring displayed improved antiproliferative activity. nih.gov This effect was particularly pronounced for substituents at the meta and para positions.

Conversely, substitutions with electron-donating or sterically bulky groups often lead to a decrease in activity. For example, in a series of N-(thiazol-2-yl)-benzamide analogues, the introduction of methyl or ethoxy groups at the 3-position of the phenyl ring substantially decreased antagonist activity at the ZAC channel. nih.gov The 3-fluorophenyl analogue, however, was found to be equipotent with other highly active compounds in the series, reinforcing the benefit of electron-withdrawing halogens. nih.gov

The following table summarizes the impact of various substitutions on the benzamide phenyl ring on the inhibitory concentration (IC₅₀) for a series of benzothiazole-based Hsp90 inhibitors.

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) in MCF-7 cells | Reference |

|---|---|---|---|

| Analogue 1 | 4-Chloro | 5.1 ± 0.2 | nih.gov |

| Analogue 2 | 3,4-Dichloro | 4.1 ± 0.1 | nih.gov |

| Analogue 3 | 4-Fluoro | 6.4 ± 0.2 | nih.gov |

| Analogue 4 | 4-Trifluoromethyl | 5.5 ± 0.1 | nih.gov |

| Analogue 5 | Unsubstituted | > 50 | nih.gov |

Variations in the Amide Linker

Bioisosteric replacement of the amide group with other functionalities like sulfonamides has been explored in different benzothiazole series. Compounds containing an N-sulfonamide 2-pyridone derivative substituted with a benzothiazole moiety have demonstrated considerable antibacterial activity, suggesting that alternative linkers can be viable and may offer different biological activities or properties. mdpi.com

Hydrophobic and Electronic Contributions to Activity

Electronic effects of substituents are equally critical. The introduction of electron-donating groups (like -CH₃) or electron-withdrawing groups (like -NO₂ or -CN) alters the electron density across the molecule, affecting its reactivity and ability to form non-covalent interactions such as hydrogen bonds and π-stacking with the target protein. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to analyze these properties. For example, the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally corresponds to higher reactivity. mdpi.com

The table below shows calculated electronic properties for a series of benzothiazole derivatives, illustrating how different substituents affect the HOMO-LUMO energy gap.

| Compound | Key Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Derivative 1 | -NO₂ | -6.93 | -2.73 | 4.20 | mdpi.com |

| Derivative 2 | -Cl | -6.57 | -1.84 | 4.73 | mdpi.com |

| Derivative 3 | -CF₃ | -7.05 | -2.59 | 4.46 | mdpi.com |

| Derivative 4 | Unsubstituted | -6.52 | -1.79 | 4.73 | mdpi.com |

These studies show that substituents like trifluoromethyl (-CF₃) can lower the energy gap, potentially increasing the molecule's reactivity. mdpi.com Such analyses of electronic and hydrophobic properties are indispensable for fine-tuning the activity and pharmacokinetic profile of these compounds.

Role of Lipophilicity and Electron-Withdrawing/Donating Groups

The lipophilicity and electronic properties of substituents on the N-(6-cyano-1,3-benzothiazol-2-yl)benzamide scaffold play a pivotal role in its biological activity. Lipophilicity, often expressed as log P, influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes and reach its target. The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can affect the molecule's interaction with its biological target, for instance, by altering the strength of hydrogen bonds or other non-covalent interactions. researchgate.netrasayanjournal.co.inubaya.ac.id

In a study of N-benzothiazol-2-yl benzamide analogues as allosteric activators of human glucokinase, the lipophilicity (log P) was a key parameter evaluated. researchgate.netjapsonline.com The data from this study, presented in the table below, illustrates the variation in lipophilicity with different substitution patterns.

| Compound | Substituent (R) | Log P | Glucokinase Activation Fold |

|---|---|---|---|

| 1 | N-phenyl sulfonamide | 2.54 | 1.66 |

| 2 | N-2-chloro-4-nitrophenyl sulfonamide | 3.08 | 1.69 |

| 6 | N-(2-methylphenyl) sulfonamide | 2.89 | 1.97 |

| 7 | N-4-bromophenyl substituted sulfonamide | 2.98 | 1.84 |

Generally, a moderate level of lipophilicity is desired for optimal oral bioavailability. Highly lipophilic compounds may be poorly soluble in the aqueous environment of the gastrointestinal tract and can be prone to rapid metabolism, while highly polar compounds may have poor membrane permeability.

The presence of electron-withdrawing groups, such as the cyano group at the 6-position of the benzothiazole ring, can significantly influence the electronic distribution within the molecule. nih.gov This can impact the acidity of the amide proton and the strength of interactions with the biological target. Conversely, electron-donating groups can increase the electron density on the aromatic rings, potentially enhancing pi-pi stacking interactions with aromatic residues in a protein's binding pocket.

For instance, in a series of N -1,3-benzothiazol-2-ylbenzamides evaluated for antiproliferative activity, the nature and position of substituents on the benzamide ring were found to be critical. researchgate.net While a direct correlation with electronic properties was not explicitly detailed, the variation in activity with different substituents suggests that electronic effects are at play.

Steric Hindrance and Conformational Flexibility Analysis

Steric hindrance occurs when bulky substituents prevent the molecule from adopting its preferred conformation or from fitting into a constrained binding pocket. For example, the introduction of a bulky group at a position critical for binding can lead to a significant loss of activity. In a study of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an ortho-methoxy substituent was found to have a notable effect due to steric hindrance, which prevented the amide moiety from adopting a coplanar conformation with the benzene ring. nih.gov

Conformational flexibility is also a key consideration. A molecule that is too flexible may have a high entropic penalty upon binding to its target, as it loses a significant degree of conformational freedom. On the other hand, a molecule that is too rigid may not be able to adopt the necessary conformation to bind effectively. Therefore, a balance between rigidity and flexibility is often desirable.

The analysis of the three-dimensional structure of this compound and its analogues, often through computational modeling and techniques like X-ray crystallography, can provide valuable insights into their conformational preferences. mdpi.com These studies can help to rationalize the observed SAR and guide the design of new analogues with improved activity by optimizing their steric and conformational properties.

Development of Pharmacophore Models for Specific Biological Activities

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.

For this compound and its analogues, the development of pharmacophore models can be instrumental in understanding their interaction with biological targets and in the virtual screening of large compound libraries to identify new potential lead compounds. nih.gov

The process of developing a pharmacophore model often begins with a set of active compounds. The three-dimensional structures of these molecules are superimposed to identify common chemical features and their spatial relationships. This information is then used to generate a hypothesis about the key features required for activity.

For benzothiazole derivatives, pharmacophore models have been successfully developed for various biological activities, including anticancer and protein kinase inhibition. researchgate.nettandfonline.com For example, a pharmacophore model for benzothiazole derivatives as p56lck inhibitors identified key features including hydrogen bond acceptors, a hydrophobic group, and aromatic rings. researchgate.net

A hypothetical pharmacophore model for this compound analogues with anticancer activity might include:

A hydrogen bond acceptor feature associated with the cyano group.

An aromatic ring feature corresponding to the benzothiazole scaffold.

A hydrogen bond donor and acceptor feature associated with the amide linkage.

An additional aromatic ring feature from the benzamide portion.

The table below summarizes some key pharmacophoric features that have been identified for benzothiazole derivatives targeting different biological activities.

| Biological Target/Activity | Key Pharmacophoric Features | Reference |

|---|---|---|

| p56lck Inhibition | 3 Hydrogen Bond Acceptors, 1 Hydrophobic Group, 2 Aromatic Rings | researchgate.net |

| Estrogen Receptor-β Ligands | 2 Hydrogen Bond Donors, 3 Aromatic Rings | researchgate.net |

| α-Glucosidase Inhibition | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Aromatic Ring | researchgate.net |

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search databases of chemical compounds for molecules that match the pharmacophoric features. This approach can significantly accelerate the discovery of novel and structurally diverse compounds with the desired biological activity.

Computational and Cheminformatics Studies of N 6 Cyano 1,3 Benzothiazol 2 Yl Benzamide

Molecular Dynamics Simulations:No publications were identified that have performed molecular dynamics simulations to assess the stability, conformational changes, or interaction dynamics of N-(6-cyano-1,3-benzothiazol-2-yl)benzamide in a simulated biological environment.

Due to the absence of this specific data, it is not possible to construct the thorough, informative, and scientifically accurate article as requested. Further experimental and computational research dedicated to this compound is required before such an analysis can be compiled.

Stability and Flexibility of Ligand-Target Complexes

The stability and flexibility of a ligand-target complex are crucial for determining the efficacy and duration of a drug's action. Molecular dynamics (MD) simulations are a powerful tool to investigate these aspects at an atomic level. For benzothiazole (B30560) derivatives, MD simulations have been employed to understand their interactions with various protein targets.

Research on other benzothiazole and benzimidazole (B57391) derivatives has demonstrated that these simulations can reveal critical information about the stability of the ligand within the binding pocket of a receptor. For instance, a study on benzimidazole and benzothiazole derivatives as potential inhibitors for SARS-CoV-2's main protease (Mpro) and the human ACE2 receptor utilized 100-nanosecond MD simulations. nih.gov The root-mean-square deviation (RMSD) of the protein-ligand complex is a key metric, with smaller fluctuations indicating a more stable binding. In one such study, the RMSD of a benzimidazole-Mpro complex was found to be stable, suggesting a strong and persistent interaction. nih.gov

Table 1: Representative Molecular Dynamics Simulation Parameters for Benzothiazole Derivatives

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Simulation Time | 50 - 100 ns | Allows for the observation of complex conformational changes and stabilization. |

| RMSD of Complex | Low and stable fluctuations (e.g., < 3 Å) | Indicates a stable binding of the ligand in the target's active site. nih.gov |

| RMSF of Residues | Highlights flexible regions of the protein upon ligand binding. | Identifies key residues involved in the interaction and potential allosteric effects. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds throughout the simulation. | Crucial for anchoring the ligand and ensuring specificity. |

Dynamic Behavior in Simulated Biological Environments

The behavior of a potential drug molecule in a biological environment, such as in aqueous solution or near a cell membrane, is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. MD simulations can model these environments to predict a compound's behavior.

For benzothiazole derivatives, their inherent aromaticity and potential for hydrogen bonding suggest they can interact with both polar and non-polar environments. Theoretical studies on the stability and reactivity of benzothiazole derivatives have been conducted in both gaseous and aqueous phases to understand their behavior. ccsenet.org The stability of metal complexes of benzothiazole derivatives has also been assessed in physiologically relevant conditions using techniques like UV-Vis spectroscopy, demonstrating their potential to remain intact and active in biological systems. nih.gov

While specific simulations of this compound in environments like a lipid bilayer are not documented, the general physicochemical properties of benzothiazoles suggest that the cyano group might influence its polarity and interactions with biological membranes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Prediction of Biological Activity based on Molecular Descriptors

QSAR studies on benzothiazole derivatives have successfully been used to predict various biological activities, including antimalarial, anticancer, and anthelmintic effects. semanticscholar.orgbenthamdirect.comallsubjectjournal.com These models are built using a variety of molecular descriptors that quantify different aspects of a molecule's structure.

Commonly used descriptors in QSAR studies of benzothiazoles include:

Electronic Descriptors: Atomic net charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for understanding a molecule's reactivity and ability to participate in electronic interactions. semanticscholar.org

Topological Descriptors: These describe the connectivity of atoms in a molecule and are related to its size and shape.

Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity, and polarizability, which influence a compound's pharmacokinetics.

3D Descriptors: Parameters such as molecular surface area and volume, which are important for ligand-receptor interactions.

A QSAR study on benzothiazole derivatives as antimalarial compounds, for instance, developed a model with a high correlation coefficient (r² = 0.987) using electronic and polarizability descriptors. semanticscholar.org Another study on benzothiazoles as p56lck inhibitors found that subdivided surface area and partial charges were major contributing descriptors. benthamdirect.com

Table 2: Common Molecular Descriptors in Benzothiazole QSAR Models

| Descriptor Type | Examples | Predicted Activity |

|---|---|---|

| Electronic | HOMO, LUMO, Atomic Charges, Dipole Moment | Antimalarial semanticscholar.org |

| Steric/Topological | Molecular Weight, Wiener Index | Anticancer benthamdirect.com |

| Hydrophobic | LogP | General Pharmacokinetics |

| Surface Area | Water Accessible Surface Area | p56lck Inhibition benthamdirect.com |

Development of Predictive Models for Analogous Compounds

The development of robust QSAR models for a class of compounds like benzothiazoles allows for the virtual screening and design of new, more potent analogs. By understanding which molecular features are positively or negatively correlated with a specific biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on benzothiazole derivatives as p56lck inhibitors provided insights into the spatial arrangement of electrostatic, steric, hydrophobic, and hydrogen-bonding fields that are favorable for activity. ijpsr.com Such models can guide the modification of the this compound scaffold to enhance its desired biological effects.

Furthermore, QSAR models have been developed to predict the cytotoxicity of benzothiazole derivatives against non-tumor cell lines, which is crucial for assessing the potential toxicity of new drug candidates. mdpi.com These predictive models are an invaluable tool in modern drug discovery, enabling a more rational and efficient approach to the development of novel therapeutics.

Research on this compound Remains Undisclosed

Initial investigations into the chemical compound this compound have not yielded publicly available research data. As a result, a detailed analysis of its potential therapeutic applications and future research directions cannot be provided at this time.

The exploration of novel chemical entities is a cornerstone of drug discovery, with many compounds synthesized and evaluated for their potential to modulate biological pathways and treat diseases. This process often involves extensive preclinical studies to determine a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile before it can be considered a viable lead for further development.

Typically, the journey of a preclinical lead compound involves several stages of optimization. Researchers aim to enhance its ability to interact with its intended biological target (potency) while minimizing off-target effects (selectivity). Concurrently, its metabolic stability and pharmacokinetic properties are fine-tuned to ensure it can reach its target in the body and remain active for a sufficient duration.

Furthermore, the investigation of novel therapeutic targets is a critical aspect of modern pharmacology. This includes identifying previously unknown biological pathways that a compound may modulate and screening it against diverse libraries of biological targets to uncover new therapeutic possibilities. Combination strategies, where a new compound is used in conjunction with existing therapeutic agents, are also a common area of investigation to enhance efficacy or overcome resistance.

Despite the structured framework for such research, information regarding this compound has not been found in the public domain. This suggests that the compound may be in a very early stage of investigation, part of a proprietary research program, or that studies have not yet been published. Without access to research findings, any discussion of its specific therapeutic potential would be speculative.

Future disclosure of research on this compound would be necessary to understand its pharmacological profile and potential applications in medicine.

Potential Therapeutic Applications and Future Research Directions

Combination Strategies with Existing Therapeutic Agents

Synergistic Effects in Preclinical Disease Models

The therapeutic potential of many compounds can be significantly enhanced when used in combination with other agents. This synergistic effect is a key area of investigation for benzothiazole (B30560) derivatives, particularly in oncology. Preclinical studies have shown that certain benzothiazole compounds can work in concert with existing cancer therapies to produce a more potent therapeutic outcome.

For instance, research into novel benzothiazole derivatives has revealed their ability to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and ERK pathways. nih.gov A study on newly synthesized benzothiazole derivatives demonstrated that compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) could markedly inhibit both AKT and ERK protein phosphorylation. nih.gov The simultaneous inhibition of these pathways is a sought-after strategy in cancer therapy, as it can lead to more effective tumor suppression. nih.gov The synergistic potential of such compounds is an active area of research, with studies exploring their combination with immune checkpoint inhibitors for the treatment of various cancers. researchgate.net

These findings suggest that N-(6-cyano-1,3-benzothiazol-2-yl)benzamide could potentially exhibit synergistic effects if its mechanism of action involves pathways that are complementary to other therapeutic agents. Future preclinical studies would be necessary to investigate these potential synergies in various disease models.

Table 1: Examples of Synergistic Effects of Benzothiazole Derivatives in Preclinical Studies

| Benzothiazole Derivative | Disease Model | Synergistic Partner | Observed Effect |

| B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) | Cancer Cell Lines (A431, A549, H1299) | Potential for combination with other kinase inhibitors | Dual inhibition of AKT and ERK phosphorylation |

| Various Benzothiazole Derivatives | Hypoxic Tumors | Potential for combination with immunotherapy | Interference with multiple proteins involved in tumorigenesis |

Advanced Preclinical Research Methodologies

To better predict the clinical efficacy of novel compounds, researchers are moving beyond traditional 2D cell cultures and simplistic animal models towards more sophisticated preclinical research methodologies.

Three-dimensional (3D) cell culture systems, including organoids and spheroids, offer a more physiologically relevant environment for studying disease and testing drug efficacy compared to conventional 2D models. researchgate.netnih.gov These models better replicate the complex cell-cell and cell-matrix interactions that occur in living tissues. nih.gov Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the architecture and function of specific organs, making them invaluable tools for drug discovery and personalized medicine. nih.gov

While the specific application of organoid models to test this compound has not been reported, the utility of these models for evaluating other small molecules is well-established. For example, patient-derived organoids have been used to test the response to various cancer drugs, helping to predict individual patient outcomes. drugtargetreview.com The use of organoid and 3D cell culture models would be a crucial step in the preclinical evaluation of this compound to gain more accurate insights into its potential therapeutic effects and toxicity.

The translation of preclinical findings to clinical success is often hampered by the limitations of traditional animal models. youtube.com Consequently, there is a significant effort to develop more predictive animal models that better mimic human diseases. For benzothiazole derivatives, which have shown promise in treating conditions like cancer and diabetes, the use of appropriate animal models is critical. researchgate.netmdpi.com

In the context of diabetes research, a streptozotocin-induced diabetic rat model with a high-fat diet was used to evaluate the in vivo efficacy of 2-aminobenzothiazole (B30445) derivatives. mdpi.com This model allowed researchers to assess the antihyperglycemic effects, insulin (B600854) resistance, and other metabolic parameters, providing a comprehensive preclinical evaluation. mdpi.com For cancer, xenograft and genetically engineered mouse models are commonly used to study tumor growth and the efficacy of anticancer agents, including various benzothiazole compounds. The choice of animal model is crucial and should accurately reflect the specific disease being targeted to provide meaningful data on the potential of this compound.

Synthetic Innovation and Derivative Exploration

The exploration of novel synthetic routes and the design of derivatives are fundamental to the advancement of medicinal chemistry and the development of new therapeutic agents.

The benzothiazole scaffold is a versatile starting point for the synthesis of a wide array of derivatives with diverse biological activities. ijper.org Numerous synthetic approaches have been developed for C-2 substituted benzothiazoles, including both traditional multi-step reactions and more modern one-pot processes that adhere to the principles of green chemistry. mdpi.com

Recent advances in synthetic methodologies have focused on the efficient construction of the thiazole (B1198619) ring and the introduction of various pharmacophoric groups to modulate the biological activity of the resulting compounds. nih.gov For instance, transition metal-catalyzed reactions and microwave-assisted synthesis have been employed to create libraries of benzothiazole derivatives for biological screening. researchgate.netnih.gov These innovative synthetic strategies could be applied to generate structurally complex analogues of this compound, enabling a thorough investigation of its structure-activity relationship.

Table 2: Modern Synthetic Approaches for Benzothiazole Derivatives

| Synthetic Method | Key Features | Potential Application for Analogues |

| Transition Metal Catalysis | One-pot processes, use of green solvents | Efficient synthesis of a diverse library of analogues |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields | Accelerated discovery of lead compounds |

| Green Chemistry Approaches | Use of recyclable catalysts, reduced waste | Environmentally friendly and sustainable synthesis |

A significant challenge in drug development is ensuring that a pharmacologically active compound reaches its target in the body in sufficient concentrations. Poor bioavailability can be a major hurdle for many promising molecules. The prodrug approach is a well-established strategy to overcome such limitations. researchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. researchgate.net

The design of prodrugs for benzothiazole derivatives would likely focus on modifying the parent molecule to improve its solubility, permeability, or metabolic stability. For this compound, a prodrug strategy could involve the temporary masking of a functional group to enhance its absorption, followed by in vivo cleavage to release the active compound. Preclinical evaluation of such prodrugs would be essential to confirm their improved pharmacokinetic profile and ensure efficient conversion to the parent drug.

Q & A

Q. What are the optimal synthetic routes for N-(6-cyano-1,3-benzothiazol-2-yl)benzamide, and how can intermediates be characterized?

The synthesis typically involves coupling a benzothiazol-2-amine precursor with a benzoyl derivative. For example, 6-cyano-1,3-benzothiazol-2-amine can react with benzoyl chloride under reflux in chloroform or THF, using triethylamine as a base. Key intermediates should be purified via column chromatography and characterized by , , and IR spectroscopy. Reaction yields can be optimized by controlling stoichiometry and temperature (e.g., reflux at 60–80°C for 6–12 hours) .

Q. How can X-ray crystallography resolve the molecular structure of benzothiazole derivatives like this compound?

Single-crystal X-ray diffraction is critical for confirming bond lengths, angles, and supramolecular interactions. For instance, similar benzothiazole acetamides crystallize in triclinic systems (space group P1) with intermolecular hydrogen bonds (N–H⋯N) stabilizing dimeric structures. SHELXL software (via the SHELX suite) is widely used for refinement, with hydrogen atoms localized via difference Fourier maps .

Q. What spectroscopic techniques are essential for validating the purity of this compound?

- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm, amide C=O at ~1660 cm).

- NMR : identifies aromatic protons (δ 7.0–8.5 ppm) and amide NH (δ ~10 ppm). verifies cyano (δ ~115 ppm) and carbonyl (δ ~165 ppm) carbons.

- Mass spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How do substituents (e.g., cyano at position 6) influence the biological activity of benzothiazole derivatives?

The electron-withdrawing cyano group enhances electrophilicity, potentially improving interactions with biological targets. For example, 2-substituted benzothiazoles with cyano groups show increased anticancer activity due to improved membrane permeability and target binding (e.g., inhibition of kinases or DNA topoisomerases). Comparative studies with methoxy or halogen substituents can reveal structure-activity relationships .

Q. What strategies address contradictory data in biological assays for this compound?

- Dose-response curves : Confirm activity across multiple concentrations (e.g., IC values in cancer cell lines).

- Target validation : Use siRNA or CRISPR to silence putative targets and assess phenotypic changes.

- Metabolic stability : Test in vitro liver microsomes to rule out false negatives due to rapid degradation .

Q. How can computational methods predict the binding modes of this compound to therapeutic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with proteins like EGFR or tubulin. For instance, the benzamide moiety may form hydrogen bonds with catalytic residues, while the benzothiazole ring engages in π-π stacking. Validate predictions with mutagenesis or crystallographic data .

Q. What crystallographic challenges arise in analyzing this compound, and how are they resolved?

Challenges include crystal twinning or weak diffraction due to flexible substituents. Solutions:

- Cryocooling : Reduces thermal motion (100 K).

- High-resolution data : Collect at synchrotron sources (e.g., λ = 0.7–1.0 Å).

- Twin refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

Methodological Guidance

Q. How to troubleshoot low yields in the final coupling step of the synthesis?

- Catalyst screening : Use DMAP or Pd-based catalysts for amide bond formation.

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.

- Protecting groups : Temporarily protect the cyano group with TMS-Cl to prevent side reactions .

Q. What are best practices for evaluating antioxidant activity in benzothiazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.